![molecular formula C17H21FN4O2 B2872438 N4-[cyano(2-fluorophenyl)methyl]-N1,N1-dimethylpiperidine-1,4-dicarboxamide CAS No. 1355826-08-2](/img/structure/B2872438.png)
N4-[cyano(2-fluorophenyl)methyl]-N1,N1-dimethylpiperidine-1,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-[cyano(2-fluorophenyl)methyl]-N1,N1-dimethylpiperidine-1,4-dicarboxamide is a synthetic organic compound with the molecular formula C17H21FN4O2 and a molecular weight of 332.379 g/mol. This compound is characterized by the presence of a piperidine ring substituted with cyano and fluorophenyl groups, making it a versatile molecule in various chemical and biological applications.
準備方法
The synthesis of N4-[cyano(2-fluorophenyl)methyl]-N1,N1-dimethylpiperidine-1,4-dicarboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The preparation of piperazine derivatives, which are structurally related to piperidine, can also involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles .
化学反応の分析
N4-[cyano(2-fluorophenyl)methyl]-N1,N1-dimethylpiperidine-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano and fluorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The Suzuki–Miyaura coupling reaction is particularly notable for forming carbon-carbon bonds using palladium catalysts and boron reagents.
科学的研究の応用
N4-[cyano(2-fluorophenyl)methyl]-N1,N1-dimethylpiperidine-1,4-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying receptor-ligand interactions.
Industry: It can be used in the production of materials with specific chemical properties.
作用機序
The mechanism of action of N4-[cyano(2-fluorophenyl)methyl]-N1,N1-dimethylpiperidine-1,4-dicarboxamide involves its interaction with molecular targets such as enzymes or receptors. The cyano and fluorophenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The piperidine ring provides structural stability and facilitates the compound’s interaction with various molecular pathways .
類似化合物との比較
N4-[cyano(2-fluorophenyl)methyl]-N1,N1-dimethylpiperidine-1,4-dicarboxamide can be compared with other piperidine derivatives and compounds containing cyano and fluorophenyl groups. Similar compounds include:
- N4-[cyano(phenyl)methyl]-N1,N1-dimethylpiperidine-1,4-dicarboxamide
- N4-[cyano(2-chlorophenyl)methyl]-N1,N1-dimethylpiperidine-1,4-dicarboxamide
- N4-[cyano(2-methylphenyl)methyl]-N1,N1-dimethylpiperidine-1,4-dicarboxamide
These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical reactivity and biological activity.
特性
IUPAC Name |
4-N-[cyano-(2-fluorophenyl)methyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O2/c1-21(2)17(24)22-9-7-12(8-10-22)16(23)20-15(11-19)13-5-3-4-6-14(13)18/h3-6,12,15H,7-10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFHOLQOZMJDPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NC(C#N)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
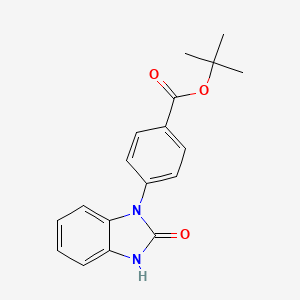
![3,6-dimethyl-4-oxo-N-[3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]-3H,4H-furo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B2872356.png)
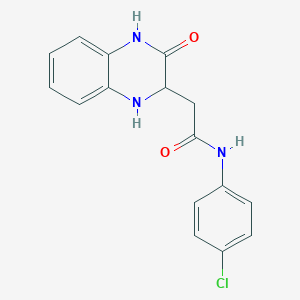
![5-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)furan-2-carboxylic acid](/img/structure/B2872360.png)
![1-(4-nitrophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2872364.png)
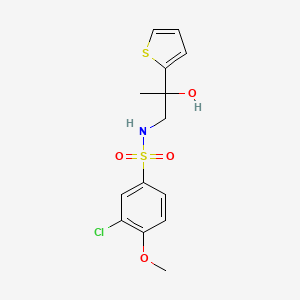
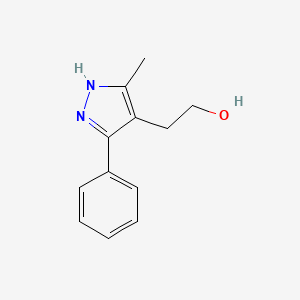
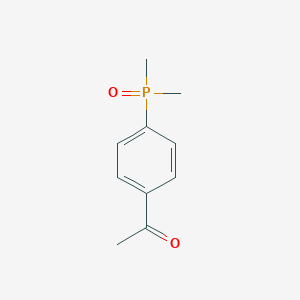
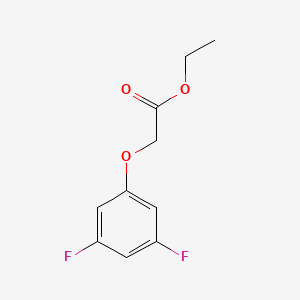
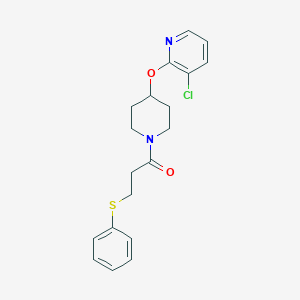
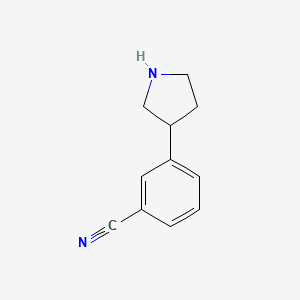
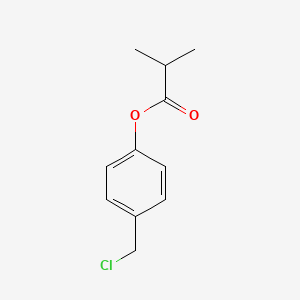
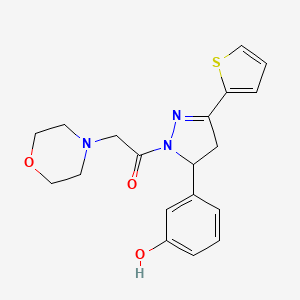
![3-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)-N-[(thiophen-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2872378.png)
